molecular formula C6H6N2O B12409355 Nicotinamide-13C6

Nicotinamide-13C6

Cat. No.: B12409355
M. Wt: 128.081 g/mol
InChI Key: DFPAKSUCGFBDDF-IDEBNGHGSA-N
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Description

Principles of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a sophisticated analytical approach that combines the use of stable isotope tracers with high-resolution analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The core principle of SIRM lies in introducing a substrate, or "tracer," that has been enriched with a stable isotope, such as glucose uniformly labeled with ¹³C ([U-¹³C]-glucose). mdpi.com As the cells or organism metabolize this labeled substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites.

Analytical instruments can then distinguish between the naturally abundant, lighter isotopologues (molecules with the most common isotopes, e.g., ¹²C) and the heavier, labeled isotopologues containing ¹³C. diva-portal.org By analyzing the specific patterns and the extent of isotope incorporation into different metabolites, researchers can deduce the activity of various metabolic pathways. researchgate.net This allows for a dynamic and quantitative assessment of metabolic networks, revealing how different pathways contribute to cellular processes under various conditions. researchgate.net SIRM provides a level of detail that enables the unambiguous tracking of individual atoms through complex and interconnected metabolic transformations. mdpi.comresearchgate.net

Rationale for Carbon-13 Labeling in Nicotinamide (B372718) Research

Nicotinamide, a form of vitamin B3, is a crucial precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme central to cellular metabolism, energy production, and a wide array of signaling processes. biosynth.commedchemexpress.com Given the ubiquitous and vital role of NAD+, understanding the dynamics of its synthesis and consumption is of significant interest in various fields of biomedical research, including aging and metabolic diseases. researchgate.netbiosynth.com

Carbon-13 labeling of nicotinamide, creating Nicotinamide-¹³C6, provides an invaluable tool for these investigations. biosynth.com By introducing Nicotinamide-¹³C6 into a biological system, researchers can precisely track the fate of the carbon atoms from nicotinamide as they are incorporated into the NAD+ molecule and its related metabolites. researchgate.netbiosynth.com This allows for the direct measurement of NAD+ synthesis rates and the relative contributions of different biosynthetic pathways, such as the salvage pathway which utilizes nicotinamide. nih.govnih.gov The use of a stable isotope like ¹³C ensures that the tracer behaves almost identically to its unlabeled counterpart, minimizing any biological effects while enabling its detection and quantification by mass spectrometry. mdpi.com

Historical Context of Nicotinamide-13C6 in Metabolic Studies

The application of stable isotopes in metabolic research has a long history, but the specific use of Nicotinamide-¹³C6 has become more prominent with the advancement of analytical technologies, particularly high-resolution mass spectrometry. Initially, research into NAD+ metabolism relied on less direct methods. However, the development of SIRM and the commercial availability of highly enriched isotopic tracers like Nicotinamide-¹³C6 have revolutionized the field.

FeatureDescription
Compound Name Nicotinamide-¹³C6
Chemical Formula ¹³C₆H₆N₂O
Molecular Weight 128.08 g/mol
Isotopic Purity Typically 99 atom % ¹³C
Primary Application Tracer in stable isotope-resolved metabolomics (SIRM) studies.
Key Research Area Investigating NAD+ metabolism, including synthesis and degradation pathways.
Analytical Technique Primarily detected and quantified using mass spectrometry (MS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O

Molecular Weight

128.081 g/mol

IUPAC Name

(2,3,4,5,6-13C5)pyridine-3-carboxamide

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

DFPAKSUCGFBDDF-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)N

Canonical SMILES

C1=CC(=CN=C1)C(=O)N

Origin of Product

United States

Methodological Advancements and Analytical Platforms Utilizing Nicotinamide 13c6

Mass Spectrometry-Based Methodologies for Nicotinamide-13C6 Tracing

Mass spectrometry (MS) stands as a cornerstone technique for metabolic analysis due to its high sensitivity and specificity. When coupled with this compound, it enables detailed investigation of metabolic pathways. biosynth.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Isotopomer Distribution Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying metabolites in complex biological mixtures. In the context of this compound, LC-MS is used to trace the incorporation of the 13C atoms into NAD+ and its related metabolites. nih.govresearchgate.net This allows researchers to analyze the distribution of different isotopomers (molecules that differ only in their isotopic composition), providing a detailed picture of the flux through NAD+ biosynthetic pathways. mdpi.com

For instance, studies have utilized LC-MS to monitor the conversion of labeled nicotinamide (B372718) to NAD+ in various cell types and tissues. nih.gov The ability to separate key metabolites like nicotinamide, nicotinamide mononucleotide (NMN), NAD+, and nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and their 13C6-labeled forms is crucial. nih.gov This approach has been instrumental in understanding how NAD+ metabolism is altered in different physiological states and diseases. nih.gov A typical LC-MS method for analyzing NAD+ metabolites might involve reversed-phase ion-pairing chromatography to achieve separation, followed by detection using a triple quadrupole or high-resolution mass spectrometer. nih.govacs.org

Table 1: Example LC-MS Parameters for NAD+ Metabolite Analysis

Parameter Setting
Chromatography Reversed-phase ion-pairing
Mobile Phase A 10 mM Tributylamine, 15 mM Acetic Acid in 97:3 Water:Methanol nih.gov
Mobile Phase B Methanol nih.gov
Mass Spectrometer Triple Quadrupole or High-Resolution MS
Ionization Mode Positive or Negative Electrospray Ionization (ESI)

| Detection | Multiple Reaction Monitoring (MRM) or Full Scan |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Metabolic Flux

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique for metabolic flux analysis. creative-proteomics.com While less common for large, non-volatile molecules like NAD+, GC-MS can be used to analyze smaller, related metabolites or fragments after chemical derivatization to increase their volatility. researchgate.net This technique offers high chromatographic resolution, which is advantageous for separating complex mixtures. creative-proteomics.com

In the context of this compound tracing, GC-MS can provide complementary information to LC-MS. By analyzing the labeling patterns in protein-bound amino acids, which are downstream of central carbon metabolism, researchers can infer fluxes through pathways that intersect with NAD+ metabolism. researchgate.net The fragmentation patterns generated in the mass spectrometer can also help to pinpoint the location of the 13C labels within a molecule, offering deeper insights into the specific metabolic routes taken. creative-proteomics.com

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) for Spatial Metabolomics

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) provides a unique capability to visualize the spatial distribution of molecules directly in tissue sections. nih.govbiorxiv.orgnih.gov When used with this compound, this "iso-imaging" approach allows researchers to map the regional differences in NAD+ biosynthesis and turnover within a tissue. nih.govresearchgate.net

In a typical MALDI-MSI experiment, a thin tissue section from an organism administered this compound is coated with a chemical matrix. A laser is then fired across the tissue surface, desorbing and ionizing molecules at each spot, which are then analyzed by the mass spectrometer. This process generates a molecular image showing the distribution of unlabeled and 13C6-labeled NAD+ and its precursors. nih.gov Studies have successfully used this technique to reveal metabolic heterogeneity in the kidney and liver, linking specific metabolic profiles to distinct anatomical regions. nih.govbiorxiv.orgresearchgate.net For example, research has shown different labeling ratios of NAD+ in the renal cortex, medulla, and other structures, reflecting regional variations in their synthesis from circulating nicotinamide. nih.gov

Table 2: Findings from a this compound MALDI-MSI Study in Mouse Kidney

Kidney Region Observation Implication
Blood Vessels, Medulla, Outer Stripe, Cortex Distinct patterns of 13C6-NAD+ and 13C6-NADH labeling were observed. nih.govresearchgate.net Reflects regional differences in NAD+ biosynthesis from circulating nicotinamide. nih.gov

| Comparison to LC-MS | Fractional labeling of NAD+ and NADH measured by MALDI-MSI was comparable to bulk tissue measurements by LC-MS. acs.org | Validates the accuracy of MALDI-MSI for quantitative spatial metabolomics. nih.govacs.org |

Quantitative Approaches Employing this compound as an Internal Standard

The chemical similarity and mass difference make this compound an excellent internal standard for the precise quantification of its unlabeled counterpart, nicotinamide. cerilliant.comfishersci.comsigmaaldrich.com In this stable isotope dilution method, a known amount of this compound is added to a biological sample before processing.

Because the labeled standard behaves almost identically to the endogenous analyte during extraction, chromatography, and ionization, it effectively corrects for sample loss and matrix effects. cerilliant.comsigmaaldrich.com By comparing the mass spectrometer signal of the endogenous nicotinamide to that of the this compound standard, a highly accurate and precise concentration can be determined. cerilliant.com This "gold standard" approach is widely used in clinical testing and other applications requiring reliable quantification of nicotinamide levels. cerilliant.comfishersci.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vivo Isotopic Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique capable of tracking isotopic labels in living organisms (in vivo) or in intact tissue samples (ex vivo). nih.gov The 13C nucleus is NMR-active, allowing for the detection of this compound and its metabolic products. researchgate.net

While generally less sensitive than mass spectrometry, NMR provides unique advantages, including the ability to determine the precise position of the 13C atoms within a molecule without fragmentation. nih.govresearchgate.net Techniques like 1D and 2D heteronuclear NMR can be used to monitor the incorporation of the 13C label from nicotinamide into different positions of the NAD+ molecule and other metabolites in real-time. nih.govacs.org This provides dynamic information on metabolic fluxes and pathway activities. wellcomeopenresearch.org For example, in vivo 31P and 1H NMR have been used to detect NAD+ in the brain, and the use of 13C-labeled precursors can extend these capabilities to trace its synthesis. researchgate.netismrm.org

Data Processing and Computational Modeling for this compound Flux Analysis

The rich datasets generated from this compound tracing experiments require advanced computational tools for analysis and interpretation. biorxiv.org The initial step involves processing the raw MS or NMR data to identify and quantify the different mass isotopomers of the metabolites of interest. This includes correcting for the natural abundance of 13C. researchgate.net

Following data processing, computational modeling is employed to translate the isotopomer distribution data into metabolic fluxes. biorxiv.orgub.edu These models range from simple algebraic approaches to complex networks of ordinary differential equations (ODEs) that simulate the entire NAD+ metabolic system. nih.gov By fitting the experimental labeling data to these models, researchers can estimate the rates of various reactions in the network. oup.com This approach, known as Metabolic Flux Analysis (MFA) or, for dynamic data, Isotopically Non-Stationary MFA (INST-MFA), provides a quantitative, systems-level understanding of NAD+ metabolism. nih.govoup.com Software packages like INCA (Isotopomer Network Compartmental Analysis) are specifically designed for this type of analysis. biorxiv.org

Isotopic Network Compartmental Analysis (INCA)

Isotopic Network Compartmental Analysis (INCA) is a MATLAB-based software package designed for metabolic flux analysis (MFA) and isotopomer network modeling. biorxiv.orgnih.gov It is a powerful tool for analyzing data from stable isotope labeling experiments, including those that use this compound. INCA can perform both steady-state MFA and isotopically non-stationary metabolic flux analysis (INST-MFA). nih.govresearchgate.net This allows researchers to model complex metabolic networks and automatically generate and solve the necessary balance equations. researchgate.net

In practice, a stoichiometric model of the metabolic pathways of interest, such as central carbon metabolism, is developed within the INCA framework. biorxiv.org This model details the reactions and the corresponding carbon atom transitions between substrates and products. biorxiv.org Data from labeling experiments, such as the mass isotopologue distributions (MIDs) of metabolites obtained after introducing a 13C-labeled tracer, are then imported into INCA. biorxiv.org The software then estimates the metabolic flux distribution that best fits the experimental data. nih.gov To ensure the robustness of the results, the analysis is often repeated multiple times with random initial values for the fluxes, and the final estimates are subjected to a chi-squared goodness-of-fit test. nih.gov

Correction for Natural Isotope Abundances

When conducting metabolic studies with stable isotope tracers like this compound, it is crucial to correct for the natural abundance of heavy isotopes. researchgate.net All elements exist in nature as a mixture of isotopes, and the presence of these naturally occurring heavy isotopes can interfere with the interpretation of data from labeling experiments. nih.govbiorxiv.org Therefore, the measured mass isotopomer distributions must be corrected to distinguish between the isotopes introduced experimentally and those that are naturally present. researchgate.netnih.gov

Several algorithms and software tools have been developed to perform this correction. These methods use matrix-based approaches to subtract the contribution of natural isotopes from the measured data. researchgate.netsemanticscholar.org The correction process requires knowledge of the molecular formula of the metabolite and any derivatives used for analysis, as well as the natural abundance of the isotopes of each element in the molecule. nih.gov

Table 1: Natural Abundance of Relevant Stable Isotopes

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹H99.9885
²H0.000115
¹⁶O99.757
¹⁷O0.00038
¹⁸O0.00205

This table presents the generally accepted values for the natural abundance of key stable isotopes involved in metabolomics. researchgate.net

Software tools like IsoCor and Corna have been developed to automate the natural abundance correction process. biorxiv.org These tools can handle data from various types of mass spectrometers and experimental setups. biorxiv.org The accurate correction for natural isotope abundances is a critical step for obtaining reliable quantitative data in metabolic flux analysis. biorxiv.org

Isotopically Non-Stationary 13C Metabolic Flux Analysis (INST-13C MFA)

Isotopically non-stationary 13C metabolic flux analysis (INST-13C MFA) is a powerful technique that is particularly well-suited for studying systems that are slow to reach isotopic steady state, such as mammalian cell cultures, or for analyzing autotrophic organisms. vanderbilt.edunih.gov Unlike traditional steady-state MFA, which requires the system to be fully equilibrated with the isotopic tracer, INST-MFA analyzes the transient labeling patterns of metabolites over time. vanderbilt.edufrontiersin.org This provides a wealth of information about the dynamics of metabolic pathways. nih.gov

In a typical INST-MFA experiment, a 13C-labeled substrate, such as [U-13C6]glucose, is introduced into the system, and samples are collected at multiple time points. frontiersin.org The isotopic enrichment of various intracellular metabolites is then measured using techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgnih.gov The resulting time-course data of mass isotopologue distributions are then used to estimate metabolic fluxes. nih.gov

INST-MFA has several advantages over steady-state methods. It can provide flux estimates in a much shorter timeframe and can be used to study systems where achieving an isotopic steady state is not feasible. frontiersin.orgnih.gov Furthermore, INST-MFA can resolve fluxes in pathways that are difficult to analyze with steady-state methods, such as the pentose (B10789219) phosphate pathway. frontiersin.org However, the implementation of INST-MFA is more complex, requiring rapid sampling, quenching of metabolic activity, and sophisticated computational analysis. vanderbilt.edunih.gov

Table 2: Comparison of MFA Methodologies

FeatureSteady-State MFAINST-MFA
Isotopic State Isotopic steady stateIsotopically non-stationary (transient)
Experimental Timeframe Long (hours to days)Short (minutes to hours)
Applicability Systems that reach isotopic steady state quicklySlow-labeling systems, autotrophs
Data Requirements Single time point at steady stateMultiple time points during transient phase
Computational Complexity LowerHigher

This table provides a comparative overview of steady-state MFA and INST-MFA, highlighting their key differences in experimental and computational approaches. vanderbilt.eduresearchgate.net

Enzymological and Regulatory Mechanisms Investigated with Nicotinamide 13c6

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Activity and Regulation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN). nih.govmdpi.comfrontiersin.org The use of stable isotope-labeled nicotinamide, such as [13C3,15N]nicotinamide, allows for the direct tracing of this pathway and the assessment of NAMPT activity in various physiological and pathological states. nih.gov

Research on acute myeloid leukemia (AML) stem cells has demonstrated the utility of this approach. By incubating cells with labeled nicotinamide, studies have shown that relapsed/refractory leukemia stem cells exhibit significantly higher uptake of nicotinamide and its subsequent conversion to NAD+ compared to their de novo counterparts. nih.gov This increased flux through the salvage pathway points to an elevated NAMPT activity in the resistant cells, highlighting a potential therapeutic target. nih.gov Despite the increased NAD+ synthesis, no corresponding increase in NAMPT protein levels was observed, suggesting that the regulation of NAMPT activity in these cells is likely not at the level of protein expression. nih.gov

Metabolic flux analysis using isotopically labeled precursors is a crucial technique for understanding the dynamic nature of NAD+ synthesis. researchgate.netnih.gov Such studies can reveal the relative contributions of different biosynthetic routes to the total NAD+ pool and how these contributions change in response to cellular stress or therapeutic interventions. researchgate.netnih.gov The inhibition of NAMPT with specific inhibitors like FK866 has been shown to decrease cellular NAD+ levels, leading to reduced cell growth and increased susceptibility to oxidative stress, further underscoring the central role of NAMPT in maintaining cellular NAD+ homeostasis. nih.govplos.org

Research Findings on NAMPT Activity Using Labeled Nicotinamide

Cell Type/ModelIsotopic TracerKey FindingImplication
Acute Myeloid Leukemia (AML) Stem Cells[13C3,15N]nicotinamideRelapsed/refractory cells show increased uptake of nicotinamide and conversion to NAD+. nih.govSuggests elevated NAMPT activity in resistant leukemia, offering a potential therapeutic target. nih.gov
Various Cancer Cell LinesGeneral Isotopic TracersNAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. frontiersin.orgplos.orgTargeting NAMPT can effectively deplete NAD+ and inhibit tumor growth. plos.org
Sdhb-deficient Kidney Mouse CellsGeneral Isotopic TracersSensitivity to NAD+ depletion via NAMPT inhibition. nih.govHighlights a metabolic vulnerability in certain cancer types. nih.gov

Insights into CD38-Mediated Metabolic Conversions and Base Exchange Reactions

The cell surface enzyme CD38 is a key regulator of NAD+ levels, primarily through its NAD+ glycohydrolase activity. However, research utilizing stable isotopes has uncovered a novel function of CD38: the mediation of a base-exchange reaction. researchgate.netnih.govresearchgate.netbiorxiv.orgnih.gov This reaction involves the exchange of the nicotinamide moiety of NMN for nicotinic acid, resulting in the formation of nicotinic acid mononucleotide (NaMN), an intermediate in the Preiss-Handler pathway of NAD+ synthesis. researchgate.netnih.govresearchgate.netbiorxiv.orgnih.gov

The use of 13C6-labeled nicotinic acid has been instrumental in demonstrating this CD38-mediated base exchange. In these experiments, unlabeled NMN is incubated with 13C6-nicotinic acid in the presence of CD38. nih.gov The subsequent detection of M+6 labeled NaMN by mass spectrometry provides direct evidence of the base exchange reaction. nih.gov This process has been shown to occur under both acidic and neutral pH conditions. nih.gov

Furthermore, studies have shown that in vivo, the administration of NMN leads to an increase in NaMN and nicotinic acid adenine (B156593) dinucleotide (NAAD), which can be abolished by a small molecule inhibitor of CD38. researchgate.netnih.govresearchgate.netbiorxiv.orgnih.gov This indicates that the CD38-mediated base exchange is a physiologically relevant pathway that connects the salvage and Preiss-Handler pathways of NAD+ biosynthesis. researchgate.netnih.govresearchgate.netbiorxiv.orgnih.gov The catalytic mechanism for the base-exchange reaction has been shown to require an acidic environment, suggesting it may occur in cellular compartments such as the endolysosomal system. nih.gov

CD38-Mediated Base Exchange Reactions Investigated with Isotopic Labeling

Experimental SetupIsotopic TracerObserved ProductConclusion
Incubation of unlabeled NMN with recombinant CD3813C6-nicotinic acidM+6 labeled NaMN nih.govCD38 directly catalyzes the exchange of the nicotinamide group of NMN for nicotinic acid. nih.gov
In vivo administration of NMN with and without a CD38 inhibitorUnlabeled NMNIncreased NaMN and NAAD, which is blocked by the CD38 inhibitor. researchgate.netnih.govresearchgate.netbiorxiv.orgnih.govThe CD38-mediated base exchange is a functional pathway in a physiological context. researchgate.netnih.govresearchgate.netbiorxiv.orgnih.gov

Analysis of Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) Functionality

Nicotinamide mononucleotide adenylyltransferases (NMNATs) are a family of essential enzymes that catalyze the final step in the biosynthesis of NAD+, the conversion of NMN to NAD+. uniprot.orguniprot.orgelifesciences.org There are three main isoforms in mammals (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations. uniprot.orguniprot.orgelifesciences.org The use of isotopically labeled NMN has been crucial in understanding the in vivo dynamics of this conversion.

Studies employing doubly-labeled isotopic NMN (containing both 13C and deuterium) have demonstrated the rapid and efficient conversion of orally administered NMN to NAD+ in various tissues, including the liver and skeletal muscle. nih.gov This research confirms that NMN is absorbed and utilized for NAD+ synthesis, and the presence of the doubly-labeled NAD+ product provides unequivocal evidence of the direct conversion pathway catalyzed by NMNATs. nih.gov

Furthermore, research has shown that the reduced form of nicotinamide mononucleotide (NMNH) can also serve as a substrate for NMNATs, and in fact, may be a better substrate than NMN for increasing cellular NAD+ and NADH levels. biorxiv.org Isotope tracing experiments using 13C6-glucose have helped to elucidate the downstream metabolic effects of enhanced NAD+ and NADH biosynthesis via the NMNAT-mediated conversion of NMNH, which includes the suppression of glycolysis and the TCA cycle. biorxiv.org

Investigating NMNAT Functionality with Isotopic Tracers

Isotopic TracerExperimental ContextKey FindingSignificance
Doubly-labeled isotopic NMN (C13-D-NMN)Oral administration in miceRapid appearance of doubly-labeled NAD+ in liver and muscle. nih.govDemonstrates the in vivo conversion of NMN to NAD+ by NMNATs. nih.gov
13C6-glucoseCell culture with NMNH treatmentNMNH treatment, which is converted to NADH by NMNAT, leads to reduced glycolysis and TCA cycle activity. biorxiv.orgReveals the downstream metabolic consequences of NMNAT activity on central carbon metabolism. biorxiv.org

Role of Nicotinamide-13C6 in Understanding Sirtuin and Poly(ADP-Ribose) Polymerase (PARP) Dynamics

Sirtuins and Poly(ADP-Ribose) Polymerases (PARPs) are two major families of NAD+-dependent enzymes that play critical roles in various cellular processes, including DNA repair, gene expression, and metabolic regulation. wellcomeopenresearch.orgijbs.comfrontiersin.org Nicotinamide, the product of their enzymatic reactions, also acts as an inhibitor, creating a feedback loop that is crucial for their regulation. nih.govmdpi.combiorxiv.org this compound provides a means to dissect these dynamic interactions.

Sirtuins are a class of protein deacetylases that utilize NAD+ as a cosubstrate. The reaction proceeds through the cleavage of NAD+ and the release of nicotinamide. nih.govmdpi.combiorxiv.org Nicotinamide inhibits sirtuin activity through a "base exchange" mechanism, where it promotes the reverse reaction, reforming NAD+ from a reaction intermediate. nih.govmdpi.combiorxiv.org The use of labeled nicotinamide, such as this compound, can allow for the direct measurement of this base exchange reaction rate, providing a quantitative understanding of the inhibitory dynamics. mdpi.com

PARPs are a family of enzymes involved in DNA repair and other cellular processes that, like sirtuins, consume NAD+. wellcomeopenresearch.orgnih.gov The activity of PARP-1, a key member of this family, is highly dependent on the cellular NAD+ pool. nih.gov Inhibition of NAMPT, which prevents the recycling of nicotinamide back into NAD+, leads to a depletion of cellular NAD+ and a subsequent decrease in basal PARP-1 activity. nih.gov By using this compound, researchers can trace the flux of nicotinamide through the salvage pathway to NAD+ and quantify how this flux impacts the activity of PARP enzymes under various conditions, such as upon DNA damage. researchgate.netnih.gov

Application of Labeled Nicotinamide in Studying Sirtuin and PARP Dynamics

Enzyme FamilyMechanism of Action/RegulationRole of Labeled NicotinamideResearch Insight
SirtuinsNAD+-dependent deacetylation; inhibited by nicotinamide via base exchange. nih.govmdpi.combiorxiv.orgTracing the rate of the reverse base exchange reaction. mdpi.comQuantifying the inhibitory potency of nicotinamide on sirtuin activity. mdpi.com
PARPsNAD+-dependent poly(ADP-ribosyl)ation; activity is dependent on cellular NAD+ levels. wellcomeopenresearch.orgnih.govTracing the synthesis of NAD+ from nicotinamide to understand the availability of the PARP substrate. researchgate.netnih.govElucidating the link between NAD+ salvage pathway activity and PARP function in processes like DNA repair. nih.gov

Applications of Nicotinamide 13c6 in Preclinical and Mechanistic Model Systems

In Vitro Cellular Metabolism Studies

In vitro cell culture systems are foundational tools in metabolic research, offering a controlled environment to dissect cellular processes. The introduction of Nicotinamide-13C6 into these systems enables the precise tracing of the NAD+ salvage pathway, which is the primary route for NAD+ regeneration in most cell types. nih.gov This allows for the quantification of pathway flux and provides a deeper understanding of how cells maintain NAD+ homeostasis under various conditions.

Cultured Mammalian Cell Line Investigations (e.g., cancer cell lines, hepatocytes)

Cultured mammalian cells, including cancer cell lines and primary hepatocytes, are vital models for studying metabolic reprogramming in disease. Nicotinamide (B372718) metabolism is often altered in these states.

In cancer cell lines , NAD+ metabolism is a critical regulator of energy production, survival, and proliferation. nih.gov Studies on glioblastoma cells have shown that NAM can induce senescence, a state of arrested cell growth, by reprogramming NAM metabolism. biorxiv.org In hepatocellular carcinoma (HCC) cell lines, NAM has been found to inhibit cell proliferation and promote apoptosis. mdpi.com The use of this compound in such studies would allow researchers to quantify the rate at which cancer cells utilize exogenous NAM for NAD+ synthesis, tracing how this flux impacts downstream processes like glycolysis, the TCA cycle, and cellular signaling pathways that drive malignant behaviors. For instance, inhibiting the NAD+ salvage pathway enzyme NAMPT in breast cancer cells has been shown to deplete serine biosynthesis, a pathway crucial for cancer cell growth. nih.gov Tracing with this compound could precisely delineate the contribution of NAM salvage to the specific NAD+ pool that supports this and other anabolic processes.

In primary hepatocytes , maintaining intracellular NAD+ levels is essential for cell survival and function. Studies have demonstrated that adding nicotinamide to hepatocyte cultures prolongs their viability and preserves liver-specific functions. researchgate.net this compound tracing can quantify the efficiency of the NAD+ salvage pathway in these cells, directly linking the rate of NAD+ synthesis from NAM to the observed preservation of cellular health and function. This is particularly relevant for studying liver diseases where NAD+ metabolism is dysregulated. mdpi.comscholaris.ca

Cell Type/ModelKey Findings with Nicotinamide (NAM)Application of this compound
Glioblastoma (GB) Cells Induces a reversible senescent state; reprograms NAM metabolism. biorxiv.orgTo quantify the flux of NAM into NAD+ and its role in driving cell plasticity and senescence.
Hepatocellular Carcinoma (HCC) Cells Inhibits proliferation and promotes apoptosis; NNMT enzyme is often upregulated. mdpi.comTo trace the fate of NAM and determine how its metabolism (e.g., methylation by NNMT vs. NAD+ synthesis) influences cancer cell fate.
Breast Cancer Cells Inhibition of NAMPT (a key enzyme in NAM salvage) depletes serine biosynthesis from glucose. nih.govTo measure the specific contribution of the NAM salvage pathway to the NAD+ pool that sustains serine synthesis.
Primary Hepatocytes Prolongs cell survival and maintains liver-specific functions by preserving intracellular NAD+ levels. researchgate.netTo quantify the rate of NAD+ synthesis from NAM and correlate it directly with hepatocyte function and viability.
Retinal Pigment Epithelium (RPE) Cells Promotes differentiation and enhances mitochondrial metabolism by increasing the NAD+/NADH ratio. nih.govTo trace the incorporation of NAM into the mitochondrial vs. cytosolic NAD+ pools and understand its impact on cellular respiration.

Yeast and Microbial Systems for NAD+ Pathway Engineering

Yeast, particularly Saccharomyces cerevisiae, is a powerful model organism for studying fundamental eukaryotic processes, including NAD+ metabolism. nih.gov Yeast possesses both a de novo pathway (from tryptophan) and a salvage pathway for NAD+ synthesis. researchgate.net In the yeast salvage pathway, nicotinamide is first converted to nicotinic acid (NA) by the enzyme Pnc1 before entering the NAD+ synthesis route. researchgate.net Using this compound in yeast cultures allows researchers to precisely measure the flux through this salvage pathway and investigate how it is regulated and interconnected with other metabolic networks, such as purine (B94841) metabolism. nih.govukri.org

This approach is also invaluable for metabolic engineering. Researchers are modifying yeast and other microbes to optimize the production of valuable compounds like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR). mdpi.comresearchgate.net By supplying this compound to these engineered strains, scientists can trace the conversion of NAM, identify metabolic bottlenecks, and quantify the efficiency of the newly introduced enzymatic steps, thereby accelerating the development of microbial cell factories. researchgate.net Furthermore, the ability of many bacteria to convert NAM to NA via the enzyme nicotinamidase is being explored as a biomarker for detecting microbial contamination in cell therapy products. nih.gov

Ex Vivo Tissue Slice Metabolic Profiling and Flux Measurements

Ex vivo tissue slice cultures represent a crucial intermediate model between simplified in vitro cell cultures and complex in vivo systems. This technique maintains the three-dimensional cellular architecture and cell-to-cell interactions of the original tissue, providing a more physiologically relevant context while allowing for controlled experimental manipulations. nih.govmdpi.com The application of stable isotope tracers like this compound to these tissue slices enables detailed metabolic profiling and flux analysis in an intact tissue environment, free from systemic influences. nih.gov

Studies have successfully used this approach with other 13C-labeled tracers, such as 13C-glucose, to investigate metabolic reprogramming in non-small-cell lung cancer (NSCLC) tissue slices and to perform in-depth metabolic measurements of intact human liver tissue. researchgate.netjci.orgaai.org In these experiments, the tissue slices are incubated in a medium containing the labeled nutrient, and the incorporation of the 13C label into downstream metabolites is measured using mass spectrometry or NMR. nih.govaai.org

By substituting or adding this compound as the tracer, researchers can specifically probe the dynamics of NAD+ synthesis. This allows for the direct measurement of NAD+ salvage pathway activity within a specific organ's architecture. For example, in liver slices, this technique could reveal how different zones of the liver lobule utilize NAM or how metabolic diseases like steatosis affect NAD+ turnover. researchgate.net This method provides a powerful platform for assessing how therapeutics targeting NAD+ metabolism affect the target tissue directly. nih.gov

In Vivo Animal Model Research for Systemic Metabolic Insights

In vivo animal models are indispensable for understanding how metabolic pathways operate at the whole-body level, integrating the complex interplay between different organs. The use of this compound in rodent models allows for the tracing of NAM metabolism systemically, revealing how it is absorbed, distributed, and utilized by various tissues.

Mechanistic Studies in Rodent Models (e.g., kidney, liver, muscle)

Isotope tracing with this compound provides dynamic, mechanistic insights that complement studies measuring static NAD+ levels.

Kidney: Research using infusions of ¹³C₆-nicotinamide in mice has successfully traced its incorporation into NAD+ and NADH. mdpi.comresearchgate.net These studies revealed region-specific NAD+ synthesis within the kidney, demonstrating differential metabolic activity. The labeling data from such an experiment is summarized below.

MetaboliteLabeling Ratio from ¹³C₆-NAM (Mean ± SEM)
NAD+ 0.209 (± 0.004)
NADH 0.182 (± 0.006)

This table shows the fraction of the respective metabolite pool that was synthesized from the infused ¹³C₆-nicotinamide tracer in mouse kidney sections.

Liver: The liver is a central hub for NAD+ metabolism. researchgate.net In mouse models of liver diseases like non-alcoholic fatty liver disease (NAFLD) and fibrosis, supplementation with NAD+ precursors such as NAM has shown protective effects. scholaris.ca Using this compound in these models would enable researchers to quantify the flux of NAM into the hepatic NAD+ pool, clarifying how boosting this pathway ameliorates liver pathology and mitochondrial dysfunction. scholaris.cad-nb.info

Muscle: Skeletal muscle NAD+ levels are critical for metabolic health and are known to decline with age. nih.govnih.gov Studies in mice have shown that depleting the NAD+ synthesis enzyme NAMPT impairs muscle function, which can be rescued by NAD+ precursors. nih.gov Metabolic tracing with this compound in rodent models can precisely quantify the contribution of NAM to the muscle NAD+ metabolome, providing a clearer picture of how NAD+ homeostasis supports muscle function during exercise, aging, and in disease states. nih.govescholarship.org

Development of Animal Models for Specific Metabolic Disturbances

This compound is a valuable tool for investigating the role of NAD+ metabolism in various disease models.

Type 2 Diabetes: The nicotinamide-streptozotocin (NA-STZ) rodent model is widely used to induce a form of non-obese type 2 diabetes. researchgate.net In this model, NAM is administered to partially protect pancreatic β-cells from the toxic effects of STZ. Employing this compound would allow scientists to trace the fate of the protective NAM dose, quantifying its uptake and conversion to NAD+ in the pancreas and other metabolically relevant organs like the kidney and liver. This would provide mechanistic insights into its cytoprotective role. researchgate.net

Malnutrition and Liver Disease: In a mouse model of severe malnutrition that causes liver steatosis and mitochondrial dysfunction, treatment with NAM was shown to partially reverse these effects. scholaris.ca The tryptophan-nicotinamide pathway was identified as being significantly altered in this model. scholaris.ca Using this compound tracing would precisely track how supplemental NAM is utilized to replenish the hepatic NAD+ pool and restore metabolic function.

Neurodegenerative Diseases: Mitochondrial dysfunction and altered NAD+ metabolism are implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netsemanticscholar.org Animal models for these diseases have been treated with formulations containing NAM to improve metabolic and behavioral outcomes. semanticscholar.org Tracing with this compound in these models can help determine the extent to which NAM crosses the blood-brain barrier, is converted to NAD+ in different brain regions, and contributes to the observed therapeutic effects. mdpi.comcam.ac.uk

Animal ModelMetabolic DisturbanceApplication of this compound Tracing
Nicotinamide-STZ Model Type 2 Diabetes, Diabetic Nephropathy researchgate.netTo trace the protective NAM dose and quantify its conversion to NAD+ in the pancreas and kidney.
Low-Protein Diet Model Malnutrition-induced Hepatic Steatosis scholaris.caTo track the flux of supplemental NAM into the hepatic NAD+ pool and its impact on reversing liver pathology.
Neurotoxin-induced Models Parkinson's & Alzheimer's Disease semanticscholar.orgTo determine brain uptake of NAM and its contribution to neuronal NAD+ synthesis and metabolic improvement.
Diet-Induced Obesity (DIO) Obesity, Insulin Resistance, NAFLD nih.govTo quantify how NAM metabolism is altered in obesity and how supplementation contributes to NAD+ pools in muscle, liver, and adipose tissue.

Integration with Systems Biology and Emerging Research Avenues

Multi-Omics Integration with Nicotinamide-13C6 Tracing Data

Systems biology aims to understand the entirety of biological processes by integrating data from various "omics" platforms, such as genomics, proteomics, and metabolomics. biorxiv.org this compound tracing data, which falls under the umbrella of fluxomics, adds a critical dynamic dimension to these analyses. While other omics methods provide a snapshot of cellular components—genes, proteins, and metabolite levels—isotopic tracing reveals the rates at which these components are being processed and transformed. researchgate.netfrontiersin.org

Integrating this compound tracing with other omics data allows for a more comprehensive and mechanistic understanding of cellular states in health and disease. For example, a proteomics study might show increased expression of NAD+-consuming enzymes like sirtuins or PARPs. nih.gov By simultaneously using this compound, researchers can quantify whether this increased expression translates to a higher flux through the NAD+ salvage pathway, providing direct evidence of altered enzyme activity. This integrated approach can uncover complex regulatory mechanisms, such as how genetic mutations (genomics) lead to altered protein expression (proteomics) that, in turn, changes metabolic pathway usage (fluxomics) and results in a specific disease phenotype. biorxiv.orgnih.gov Studies have successfully used multi-omics approaches, including metabolomics of nicotinamide (B372718) pathways, to understand systemic responses to stressors or disease states like diabetic cardiomyopathy and acute myeloid leukemia. nih.govnih.govmdpi.com

Table 1: Conceptual Framework for Multi-Omics Integration with this compound Tracing

Omics Platform Type of Data Generated This compound Contribution (Fluxomics) Integrated Biological Insight
Genomics DNA sequence, gene variants, expression quantitative trait loci (eQTLs). Correlates genetic variants with NAD+ metabolic rates. Identifies genetic predispositions to altered NAD+ metabolism.
Transcriptomics mRNA expression levels of metabolic enzymes (e.g., NAMPT, NMNAT). Validates if changes in gene expression lead to functional changes in NAD+ synthesis or consumption flux. Reveals regulatory control points where gene expression directly impacts metabolic pathway activity.
Proteomics Abundance of metabolic enzymes and post-translational modifications. Quantifies the in-vivo activity of NAD+-dependent enzymes (e.g., PARPs, Sirtuins) by measuring the rate of NAD+ consumption. Links protein abundance to actual metabolic function and signaling activity.
Metabolomics Static concentrations of NAD+ and related metabolites (NMN, NAM, etc.). Measures the rates of synthesis and breakdown, providing flux data that complements concentration measurements. nih.gov Distinguishes between changes in metabolite pools due to increased production versus decreased consumption.

| Lipidomics | Abundance and composition of lipid species. | Traces the influence of NAD+/NADH redox state on fatty acid synthesis and oxidation. | Elucidates the connection between NAD+ homeostasis and lipid metabolism dysregulation. nih.gov |

High-Throughput Metabolic Phenotyping Using Isotopic Tracers

High-throughput screening allows for the rapid testing of thousands of compounds or genetic perturbations. When combined with isotopic tracers like this compound, it enables high-throughput metabolic phenotyping—a powerful method to quickly assess how various interventions affect cellular metabolism. mdpi.com This approach is particularly valuable for drug discovery and understanding metabolic vulnerabilities in diseases like cancer. nih.gov

In a typical high-throughput setup, cells in multi-well plates can be exposed to a library of drugs. By introducing this compound, researchers can use mass spectrometry to measure the rate of its incorporation into NAD+ and other metabolites across all wells simultaneously. nih.gov This provides a direct readout of how each compound affects the NAD+ synthesis and consumption pathways. For instance, this method can identify novel inhibitors or activators of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. nih.gov The ability to quantify metabolic fluxes in a high-throughput manner offers a more functional and dynamic alternative to traditional cell viability assays, providing deeper mechanistic insights into a drug's mode of action. mdpi.com

Table 2: Example Data from a Hypothetical High-Throughput Phenotyping Experiment

Condition This compound Tracer Measured Metabolite Isotopic Enrichment (M+6) Inferred Pathway Activity
Control Added NAD+ 15% Baseline Salvage Pathway Flux
Drug A Added NAD+ 2% Inhibition of NAD+ Synthesis
Drug B Added NAD+ 35% Activation of NAD+ Synthesis
Nutrient Stress Added NAD+ 8% Reduced Salvage Pathway Flux
Control Added MeNAM 10% Baseline Nicotinamide Clearance

| Drug A | Added | MeNAM | 11% | No direct effect on clearance |

Future Directions in Stable Isotope Labeling Technologies for Nicotinamide Metabolites

The field of stable isotope tracing is continuously evolving, with several exciting future directions poised to enhance the study of nicotinamide metabolism.

Spatially-Resolved Metabolomics (Iso-imaging) : A significant frontier is the integration of isotope tracing with mass spectrometry imaging (MSI). researchgate.net Techniques like MALDI-MSI, when coupled with the administration of this compound, can visualize the metabolic flux within the architecture of a complex tissue. researchgate.net This would allow researchers to see, for example, how NAD+ synthesis rates differ between various cell types within a tumor microenvironment or in different regions of the kidney, providing unprecedented spatial context to metabolic activity. researchgate.net

Advanced Tracer and Administration Methods : While tracers like this compound are powerful, new approaches are being developed for more flexible, long-term studies. The use of heavy water (D₂O) is gaining traction for its ability to label multiple metabolites simultaneously over extended periods (days to weeks) through oral administration. researchgate.net Applying similar long-term, non-invasive labeling strategies to the study of nicotinamide could provide deeper insights into whole-body NAD+ homeostasis during aging or chronic disease progression, moving beyond controlled, short-term laboratory experiments. nih.govresearchgate.net

Computational Modeling and Standardization : As datasets from isotope tracing experiments become larger and more complex, the need for advanced computational tools and standardized analytical workflows grows. frontiersin.orgnih.gov Future developments will focus on creating more sophisticated software for metabolic flux analysis (MFA) that can integrate multi-omics data seamlessly. biorxiv.org Furthermore, establishing standardized protocols for tracer experiments and data reporting will improve the reproducibility and comparability of findings across different laboratories, accelerating progress in the field. nih.gov

Table 3: Emerging Technologies in Stable Isotope Labeling for Nicotinamide Metabolites

Technology/Direction Description Potential Application for Nicotinamide Metabolism
Mass Spectrometry Imaging (MSI) Combines isotope tracing with imaging to map metabolic activity within tissues. researchgate.net Visualize NAD+ flux in specific cell types within a heterogeneous tissue (e.g., neuron vs. glia, cancer vs. stroma).
Long-Term Tracing (e.g., D₂O) Utilizes tracers that can be administered orally over long periods to measure slow turnover rates. researchgate.net Study the effects of aging, diet, or chronic therapies on whole-body NAD+ homeostasis over weeks or months.
Advanced Computational Flux Analysis Development of software to model complex metabolic networks and integrate multi-omics data. biorxiv.orgfrontiersin.org Create predictive models of how perturbations in NAD+ metabolism will affect the entire cellular system.

| Standardized Protocols | Establishing community-wide standards for conducting and reporting isotope tracing experiments. nih.gov | Enhance the rigor and reproducibility of research on nicotinamide and NAD+ metabolism. |

Q & A

Q. How can researchers reconcile discrepancies between this compound tracer data and prior studies using unlabeled analogs?

  • Methodological Answer : Systematically compare experimental conditions (e.g., cell culture media, assay endpoints). Use meta-regression to identify covariates (e.g., oxygen tension, nutrient availability) that explain variance. Highlight methodological differences in discussion sections, emphasizing tracer-specific advantages (e.g., reduced background noise) .

Literature and Collaboration

Q. What criteria should guide the selection of primary literature when designing this compound experiments?

  • Methodological Answer : Prioritize studies with detailed methods sections, independent validation, and open data. Use databases like PubMed Central or Google Scholar to filter for articles citing isotopic labeling best practices. Avoid sources lacking peer review or methodological transparency (e.g., non-academic websites) .

Q. How can interdisciplinary collaboration enhance this compound research?

  • Methodological Answer : Partner with computational biologists for model construction, analytical chemists for protocol optimization, and clinicians for translational relevance. Establish shared workflows (e.g., electronic lab notebooks) to synchronize data collection and analysis across teams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.